molecular formula C9H16N2O2 B15214007 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 61316-48-1

9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15214007
CAS No.: 61316-48-1
M. Wt: 184.24 g/mol
InChI Key: DXFIFVPLMWBRCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a high-purity chemical intermediate with a molecular formula of C9 H16 N2 O2 and a molecular weight of 184.237 g/mol . This compound features a saturated octahydro core structure, which makes it a valuable scaffold in medicinal chemistry and drug discovery research. Its core structure, the pyrido[1,2-a]pyrimidin-4-one moiety, is recognized as a privileged scaffold in the design of biologically active molecules . Researchers are exploring derivatives of this core for developing novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key therapeutic target in oncology due to its role in cell proliferation and survival signaling pathways like RAS-ERK and PI3K-AKT . Furthermore, related pyrido[1,2-a]pyrimidin-4-one compounds have shown significant research potential as selective aldose reductase inhibitors with additional antioxidant properties, indicating utility in investigating diabetic complications . The structural flexibility of this hydrogenated scaffold allows for synthetic modifications, making it a versatile intermediate for constructing compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

61316-48-1

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

9-hydroxy-2-methyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3

InChI Key

DXFIFVPLMWBRCB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N2CCCC(C2N1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization and subsequent functionalization to yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Relevance

The pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, allowing substitutions at positions 2, 3, 7, and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Pharmacological Role References
Target Compound 9-hydroxy, 2-methyl, octahydro High rigidity; polar hydroxy group enhances solubility Antipsychotic metabolite
9-Hydroxyrisperidone (Imp. C(EP)) 9-hydroxy, 2-methyl, 3-[2-(6-fluoro-benzisoxazolyl-piperidinyl)ethyl] Fluoro-benzisoxazole enhances receptor binding; piperidine improves CNS penetration Active metabolite of risperidone
Paliperidone Related Compound A 9-hydroxy, 2-ethyl, octahydro Ethyl group increases lipophilicity; altered pharmacokinetics Synthetic impurity in paliperidone
3-(2-Piperazin-1-yl-ethyl) Derivatives 2-methyl, 3-(piperazinyl-ethyl) Piperazine moiety enhances dopamine/serotonin receptor interaction Anticancer candidates
Halogenated Derivatives (e.g., 6-chloro) 6-chloro, 2-methyl Halogenation stabilizes ring but may form naphthyridinone byproducts Synthetic intermediates
3-(2-Hydroxyethyl)-9-hydroxy-2-methyl 9-hydroxy, 2-methyl, 3-(2-hydroxyethyl) Hydroxyethyl improves solubility; used in paliperidone synthesis Key intermediate

Pharmacokinetic and Physicochemical Properties

  • Solubility: The 9-hydroxy group in the target compound increases aqueous solubility compared to non-polar analogs (e.g., 2-ethyl or halogenated derivatives) .
  • Metabolic Stability : Fluorinated derivatives (e.g., 6-fluoro) exhibit prolonged half-lives due to reduced cytochrome P450 metabolism .
  • Receptor Binding : Piperazine-containing analogs show enhanced affinity for dopamine D2 and serotonin 5-HT2A receptors, critical for antipsychotic activity .

Biological Activity

The compound 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one scaffold, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₂O
  • Molecular Weight : 191.26 g/mol

The compound features a hydroxyl group that is likely responsible for some of its biological activities, particularly in terms of interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-inflammatory properties. For instance, compounds containing this scaffold have shown effective inhibition of hyaluronidase activity, an enzyme implicated in inflammatory processes. In vitro studies demonstrated that certain derivatives surpassed the efficacy of standard anti-inflammatory drugs like Indomethacin at concentrations as low as 10 μg/mL .

Enzyme Inhibition

The compound has been studied for its potential to inhibit human leukocyte elastase (HLE), an enzyme associated with various inflammatory diseases such as chronic obstructive pulmonary disease and asthma. A related compound, SSR69071, showed potent inhibition with a K(i) value of 0.0168 nM, indicating that similar derivatives may also possess strong inhibitory effects against HLE .

Antimicrobial Activity

Preliminary studies suggest that pyrido[1,2-a]pyrimidin-4-one derivatives may also exhibit antimicrobial properties. The synthesis and evaluation of various derivatives have shown promising results against a range of bacterial strains, although specific data on this compound remains limited .

Case Studies

  • In Vitro Testing : A study assessed the anti-inflammatory effects of several pyrido[1,2-a]pyrimidin-4-one derivatives in vitro. Among these, the derivative with a piperazine ring showed significant growth inhibition against hyaluronidase compared to controls.
  • Animal Models : In vivo experiments using animal models demonstrated that derivatives similar to this compound effectively reduced paw edema induced by inflammatory agents. The effective dose (ED50) for significant reduction was found to be around 2.7 mg/kg in rats .

Data Table: Biological Activities of Pyrido[1,2-a]pyrimidin Derivatives

Compound NameActivity TypeMechanism/TargetReference
IndomethacinAnti-inflammatoryHyaluronidase inhibition
SSR69071Enzyme inhibitionHuman leukocyte elastase
9-Hydroxy DerivativeAntimicrobialVarious bacterial strains

Q & A

Q. What are the established synthetic routes for 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and what factors influence their yields?

The compound is synthesized via cyclocondensation of 2-amino-3-pyridinol (6) with methyl acetoacetate (8) in diethylbenzene at 185°C, yielding up to 87% . Key factors include reaction temperature, solvent choice (e.g., diethylbenzene for high-boiling conditions), and steric effects from substituents. For example, o-bromobenzylation of intermediate hydroxyl groups reduces reactivity, necessitating optimized alkylation steps .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on NMR, IR, and mass spectrometry. The hydroxy group at position 9 and methyl group at position 2 are confirmed via 1H^1H-NMR (δ ~1.5 ppm for methyl; δ ~5 ppm for hydroxy). X-ray crystallography or HPLC-MS can resolve octahydro ring conformation and purity (>95%) .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on 9-hydroxy derivatives is limited, structurally related 4H-pyrido[1,2-a]pyrimidin-4-ones exhibit CXCR3 antagonism, acetylcholinesterase inhibition, and antimicrobial activity . Functionalization at C-3 (e.g., chalcogenation) enhances target specificity, suggesting potential for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in alkylation steps involving bulky substituents?

Steric hindrance from substituents (e.g., o-bromobenzyl) reduces nucleophilic attack efficiency. Strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Introducing catalytic iodide (KI) to enhance leaving-group displacement .
  • Employing microwave-assisted synthesis for accelerated kinetics, as demonstrated in Suzuki-Miyaura coupling for analogous compounds .

Q. What mechanistic insights explain contradictions in spectral data for derivatives of this compound?

Discrepancies in 13C^{13}C-NMR or IR spectra often arise from tautomerism in the pyrimidinone ring or solvent-dependent conformational changes. For example, keto-enol tautomerism can shift carbonyl peaks (IR: 1680–1720 cm1^{-1}). Computational modeling (DFT) or variable-temperature NMR can resolve such ambiguities .

Q. How do metal-free C-3 chalcogenation protocols apply to 9-Hydroxy-2-methyloctahydro derivatives, and what are their limitations?

Metal-free sulfenylation/selenylation using iodine and persulfate radicals (S2_2O82_8^{2-}) enables C-3 functionalization under mild conditions (room temperature, 12–24 hrs) . Limitations include:

  • Reduced reactivity with electron-donating substituents due to radical quenching.
  • Sensitivity to steric bulk at C-2 (methyl groups may hinder regioselectivity).
  • Compatibility with hydroxyl groups requires protecting strategies (e.g., silylation) to prevent side reactions .

Q. What strategies resolve conflicting biological activity data between in vitro and in vivo studies for this compound class?

Discrepancies often stem from poor bioavailability or metabolic instability. Solutions include:

  • Prodrug design (e.g., esterification of the hydroxy group for enhanced absorption).
  • Pharmacokinetic profiling (e.g., microsomal stability assays).
  • Isotopic labeling (e.g., deuterated analogs) to track metabolic pathways .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsLimitationsReference
Cyclocondensation87Diethylbenzene, 185°CSteric hindrance with R-groups
Alkylation-Reduction61NaCNBH3_3, glacial acetic acidRequires pre-functionalized intermediates
Metal-free Chalcogenation80–95I2_2, S2_2O82_8^{2-}, RTLimited to small substituents

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataInterpretation
1H^1H-NMRδ 1.5 (s, 3H, CH3_3), δ 5.2 (s, 1H, OH)Methyl and hydroxy confirmation
IR1680 cm1^{-1} (C=O)Pyrimidinone ring tautomerism
HPLC-MSm/z 196.1 [M+H]+^+Purity >95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.